Structural Differentiation: Ether vs. Amino Linker
The target compound employs an ether (oxy) linker between the ethyl chain and the pyridazine ring. Its closest commercially available analog replaces both the ether and the amide nitrogen linkers with amino groups, generating N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide. This alteration replaces a hydrogen-bond acceptor (ether oxygen) with a donor (amine N-H), leading to a profound shift in molecular recognition characteristics . While quantitative potency data for this specific pair is absent from primary literature, the difference in hydrogen-bonding pharmacophore is a fundamental determinant of kinase inhibitor selectivity and potency, as documented for similar core scaffolds [1].
| Evidence Dimension | Hydrogen-bond acceptor/donor character of the central linker |
|---|---|
| Target Compound Data | Ether oxygen; H-bond acceptor |
| Comparator Or Baseline | N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]thiophene-2-carboxamide; Secondary amine N-H; H-bond donor/acceptor |
| Quantified Difference | Qualitative change in pharmacophore; described as significant for drug-target interactions in medicinal chemistry literature |
| Conditions | Structural analysis based on molecular formulas and IUPAC names |
Why This Matters
A change from an H-bond acceptor to a donor at a key linker position is a common route to losing or gaining kinase selectivity, making this compound a distinct chemical probe for SAR studies.
- [1] Ghose, A. K., et al. (1999). A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases. Journal of Combinatorial Chemistry, 1(1), 55-68. View Source
